molecular formula C13H12BrN3O4S B215732 1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone

1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone

Cat. No. B215732
M. Wt: 386.22 g/mol
InChI Key: PUQBOZJOWSKZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone has gained significant attention in the field of scientific research due to its potential applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been used in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone is not yet fully understood. However, it has been suggested that this compound works by inhibiting specific enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone has shown significant biochemical and physiological effects in various studies. This compound has been found to possess antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone has several advantages and limitations for lab experiments. One of the significant advantages is that this compound is relatively easy to synthesize. However, one of the significant limitations is that this compound is highly reactive and can be challenging to handle in the lab.

Future Directions

There are several future directions for the research on 1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone. One of the significant future directions is the development of new drugs and therapies based on this compound. Another future direction is to understand the mechanism of action of this compound fully. Additionally, more research is needed to explore the potential applications of this compound in various fields such as medicine, agriculture, and industry.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been used in the development of new drugs and therapies. However, more research is needed to explore the full potential of this compound.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone involves a series of chemical reactions. The first step involves the reaction between 3-bromo-4-methoxyphenylacetic acid and thionyl chloride, which results in the formation of 3-bromo-4-methoxyphenylacetyl chloride. In the next step, 4-nitro-2-methyl-1H-imidazole-5-thiol is reacted with the above-formed compound, which results in the formation of 1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone.

properties

Product Name

1-(3-bromo-4-methoxyphenyl)-2-({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)ethanone

Molecular Formula

C13H12BrN3O4S

Molecular Weight

386.22 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]ethanone

InChI

InChI=1S/C13H12BrN3O4S/c1-7-15-12(17(19)20)13(16-7)22-6-10(18)8-3-4-11(21-2)9(14)5-8/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

PUQBOZJOWSKZCZ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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